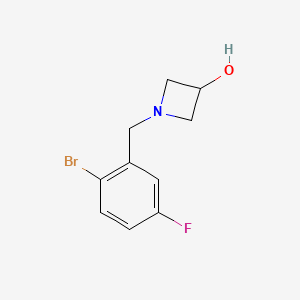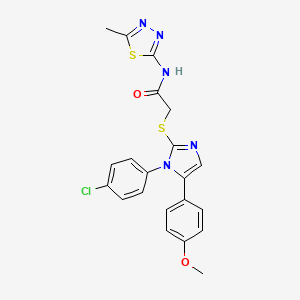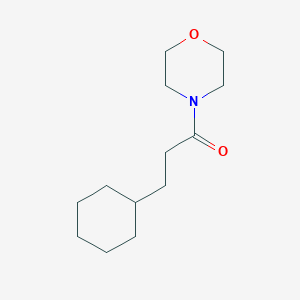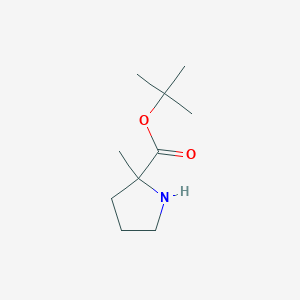![molecular formula C15H13F3N2O2 B2440022 N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 241147-00-2](/img/structure/B2440022.png)
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C15H13F3N2O2 . It has an average mass of 310.271 Da and a monoisotopic mass of 310.092926 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 484.3±45.0 °C at 760 mmHg, and a flash point of 246.7±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 0.80 .Applications De Recherche Scientifique
Role in Curing Agents and Polymers
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a compound that may find relevance in discussions around aromatic amines used as activators in polymerization reactions. For instance, tertiary aromatic amines, which share structural similarities with the compound , are known to accelerate the curing of acrylic resins through their role in the benzoyl peroxide/amine system. This acceleration is critical in applications like denture resins or acrylic bone cements. The curing process, including kinetics, mechanism, and activation energy, alongside considerations for toxicity, residuals, and leaching, is vital for biomedical applications. The temperature's impact on curing parameters, as explored with similar amines, underscores the necessity of considering environmental conditions in the evaluation of new activators due to concerns like thermal trauma associated with implantation processes (Vázquez, Levenfeld, & Román, 1998).
Supramolecular Chemistry and Nanotechnology
The potential applications of this compound might also extend to fields like supramolecular chemistry and nanotechnology, where similar compounds are utilized. Benzene-1,3,5-tricarboxamides (BTAs) and calix[4]pyrroles, compounds with notable structural or functional relevance, are crucial in developing supramolecular structures. These structures find applications ranging from polymer processing to biomedical fields due to their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding or their multivalent nature driving biomedical applications. The adaptable nature of such compounds underscores their potential in creating innovative materials with specific applications in nanotechnology and medicine (Cantekin, de Greef, & Palmans, 2012); (Ballester, 2011).
Environmental and Health Impact
While the direct environmental and health impacts of this compound specifically might not be widely documented, the broader category of polyfluoroalkyl and perfluoroalkyl chemicals, to which it is structurally related, indicates a potential area for concern. These substances are scrutinized for their persistence and toxicological profiles, highlighting the need for detailed studies on their biodegradability, environmental fate, and effects. This concern extends to their precursors and degradation products, which may contribute to environmental pollution and health risks (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-10(8-19-12)13(21)9-3-5-11(6-4-9)15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNMSMBFDBEJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328399 |
Source


|
| Record name | N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
241147-00-2 |
Source


|
| Record name | N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2439939.png)

![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)




![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide](/img/structure/B2439958.png)

![2-[2-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2439961.png)
